7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound is characterized by the presence of a bromine atom, a phenyl group, and a butanoyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. The general synthetic route may include:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazepine ring.
Bromination: Introduction of the bromine atom at the 7th position can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Acylation: The phenylbutanoyl group can be introduced via Friedel-Crafts acylation using phenylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-bromo-5-phenyl-4-(2-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the bromine atom and the phenylbutanoyl group may influence its binding affinity and selectivity for different receptor subtypes, leading to unique therapeutic effects.
Properties
IUPAC Name |
7-bromo-5-phenyl-4-(2-phenylbutanoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O2/c1-2-20(17-9-5-3-6-10-17)25(30)28-16-23(29)27-22-14-13-19(26)15-21(22)24(28)18-11-7-4-8-12-18/h3-15,20,24H,2,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGHPAXVARBOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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